molecular formula C7H16N2 B1644464 1-(Propan-2-yl)pyrrolidin-3-amine CAS No. 802293-14-7

1-(Propan-2-yl)pyrrolidin-3-amine

Cat. No.: B1644464
CAS No.: 802293-14-7
M. Wt: 128.22 g/mol
InChI Key: SYMMPPWYYXRLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Propan-2-yl)pyrrolidin-3-amine is a chemical compound belonging to the class of organic compounds known as amines. It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an isopropyl group at the first position and an amine group at the third position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)pyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reductive amination of propan-2-ylpyrrolidin-3-one with ammonia or an ammonium salt under reducing conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in a suitable solvent like methanol or ethanol.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and production efficiency. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-(Propan-2-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amine oxide.

  • Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.

Major Products Formed:

  • Nitro compounds and amine oxides from oxidation reactions.

  • Piperidine derivatives from reduction reactions.

  • Various substituted pyrrolidines from nucleophilic substitution reactions.

Scientific Research Applications

1-(Propan-2-yl)pyrrolidin-3-amine has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, such as in the development of drugs targeting neurological disorders and cardiovascular diseases.

  • Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Propan-2-yl)pyrrolidin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

1-(Propan-2-yl)pyrrolidin-3-amine is compared with other similar compounds to highlight its uniqueness:

  • Pyrrolidine: A similar compound without the isopropyl group, which lacks the same level of steric hindrance and reactivity.

  • Piperidine: A six-membered ring analog with different chemical properties and reactivity.

  • N-Methylpyrrolidine: A pyrrolidine derivative with a methyl group instead of an isopropyl group, leading to different biological and chemical behavior.

Properties

IUPAC Name

1-propan-2-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMMPPWYYXRLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

t-Butyl-1-isopropylpyrrolidin-3-ylcarbamate (0.90 g, 3.9 mmol) obtained in Preparation Example (2-vii-1) was dissolved in dichloromethane (10 ml) in a 50 ml vessel, and trifluoroacetic acid (1.45 ml, 1.95 mmol, 5 eq.) was slowly added dropwise thereto while stirring. The resulting mixture was reacted for 18 hrs. After the completion of reaction, the reaction mixture was distilled and concentrated under reduced pressure, and then subjected to azeotropic distillation with CHCl3 3 times. The resultant was basified with aqueous 2N potassium hydroxide solution (20 ml) and extracted with CHCl3 3 times. The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate, filtered and distilled under reduced pressure to obtain 433 mg of the title compound as yellow oil (yield 86%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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